

An In-depth Technical Guide to the Structure of 2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Einecs 240-578-3*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Mercaptobenzimidazole (2-MBI). It includes detailed experimental protocols, tabulated quantitative data, and structural visualizations to support advanced research and development applications.

Chemical Structure and Tautomerism

2-Mercaptobenzimidazole (IUPAC Name: 1,3-dihydro-2H-benzimidazole-2-thione) is a bicyclic heterocyclic compound featuring a fused benzene and imidazole ring system.^[1] A key characteristic of its structure is the existence of a tautomeric equilibrium between the thione and thiol forms.^{[2][3]} In the solid state, the molecule predominantly exists as the thione tautomer, which is characterized by a carbon-sulfur double bond (C=S).^{[4][5]} Theoretical calculations also indicate that the thione form is the more stable tautomer in the gas phase and in solution.^{[6][7]} This equilibrium is crucial for its chemical reactivity and biological activity.

Caption: Thiol-Thione tautomerism of 2-Mercaptobenzimidazole.

Physicochemical and Spectroscopic Data

The structural properties of 2-Mercaptobenzimidazole have been extensively characterized using various analytical techniques. Key physicochemical and spectroscopic data are summarized below for reference.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	583-39-1	
Molecular Formula	C ₇ H ₆ N ₂ S	[8]
Molecular Weight	150.22 g/mol	[8]
Appearance	White to light yellow crystalline powder	[9] [10]
Melting Point	300-304 °C	[11] [12]
Solubility	Soluble in ethanol, acetone, ethyl acetate. Insoluble in water, benzene, chloroform.	[9]
Density	~1.42 g/cm ³	[10] [13]

Table 2: Spectroscopic Data

Technique	Solvent/Method	Peak Position (δ in ppm or ν in cm^{-1})	Assignment	Reference
^1H NMR	DMSO- d_6	δ 12.20 (singlet, 2H)	2 x NH protons (disappears on D_2O exchange)	[14]
DMSO- d_6	δ 7.27–7.36 (multiplet, 4H)	Aromatic protons (ArH)	[15]	
^{13}C NMR	DMSO- d_6	δ 168.00	C=S	[16]
DMSO- d_6	δ 131.25, 131.59	Aromatic C (quaternary)	[16]	
DMSO- d_6	δ 111.00	Aromatic CH	[16]	
FT-IR	KBr Disc	ν 3283 - 3366	N-H stretching	
KBr Disc	ν 3060 - 3061	Aromatic C-H stretching		
KBr Disc	ν 1601 - 1610	C=N stretching		

Table 3: Crystal Structure and Bond Length Data

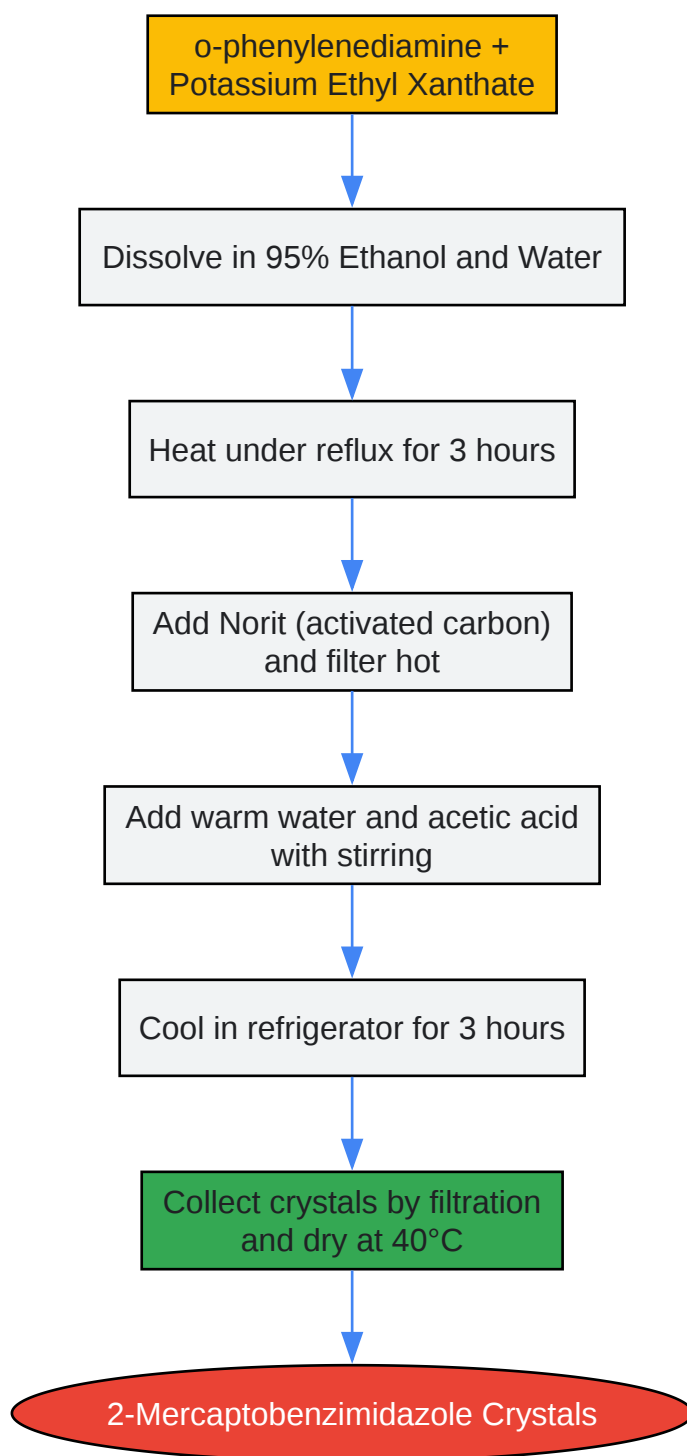
The crystal structure of 2-MBI has been determined by X-ray crystallography, confirming its planar nature and the predominance of the thione form in the solid state.[4] Molecules are linked by N-H...S hydrogen bonds.[4]

Parameter	Value	Method	Reference
Crystal System	Monoclinic	X-ray Diffraction	[4]
Space Group	P2 ₁ /m	X-ray Diffraction	[4]
C=S Bond Length	1.671(8) Å	X-ray Diffraction	[4]
C-N Bond Length (avg)	1.381 Å (in imidazole ring)	X-ray Diffraction	[4]
C-C Bond Length (avg)	1.389 Å (in benzene ring)	X-ray Diffraction	[4]
N-H...S H-Bond	3.366 Å	X-ray Diffraction	[4]

Experimental Protocols

Synthesis of 2-Mercaptobenzimidazole

A common and efficient method for the synthesis of 2-Mercaptobenzimidazole involves the reaction of o-phenylenediamine with potassium ethyl xanthate or carbon disulfide.[2][11]



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Caption: General workflow for the synthesis of 2-Mercaptobenzimidazole.

Detailed Protocol:

- **Reaction Setup:** In a 1-liter flask, combine o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole), 300 mL of 95% ethanol, and 45 mL of water.[\[11\]](#)
- **Reflux:** Heat the mixture under reflux for 3 hours.[\[11\]](#)
- **Decolorization:** Cautiously add 12 g of Norit (activated charcoal) to the hot mixture and continue to heat at reflux for an additional 10 minutes.[\[11\]](#)
- **Filtration:** Remove the Norit by hot filtration.
- **Precipitation:** Heat the filtrate to 60–70 °C and add 300 mL of warm tap water (60–70 °C). While stirring vigorously, add a solution of 25 mL of acetic acid in 50 mL of water. The product will begin to separate as white crystals.[\[11\]](#)
- **Crystallization:** To ensure complete crystallization, place the mixture in a refrigerator for at least 3 hours.[\[11\]](#)
- **Isolation:** Collect the product on a Büchner funnel, wash with water, and dry overnight at 40 °C. The expected yield is approximately 84–86%.[\[11\]](#)

Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized 2-Mercaptobenzimidazole.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- **Sample Preparation:** Prepare a potassium bromide (KBr) disc by mixing a small amount of the dried product with spectroscopic grade KBr powder and pressing it into a transparent pellet.
- **Data Acquisition:** Record the spectrum over a range of 4000-400 cm^{-1} .
- **Expected Peaks:** Confirm the presence of key functional groups by identifying characteristic absorption bands, such as N-H stretching ($\sim 3300 \text{ cm}^{-1}$), aromatic C-H stretching ($\sim 3060 \text{ cm}^{-1}$), and C=N stretching ($\sim 1610 \text{ cm}^{-1}$).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the product in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- Expected Signals for ¹H NMR: Observe a broad singlet around δ 12.20 ppm corresponding to the two equivalent N-H protons and multiplets in the aromatic region (δ 7.2-7.4 ppm).[\[14\]](#)
[\[15\]](#)
- Expected Signals for ¹³C NMR: Identify the characteristic thione carbon (C=S) signal around δ 168 ppm and signals for the aromatic carbons.[\[16\]](#)

Biological and Industrial Significance

2-Mercaptobenzimidazole and its derivatives are of significant interest due to their wide array of biological activities, including antimicrobial, antifungal, anti-HIV, analgesic, and anti-inflammatory properties.[\[2\]](#)[\[15\]](#)[\[17\]](#) This has made the benzimidazole scaffold a valuable pharmacophore in drug discovery.[\[17\]](#)[\[18\]](#) Industrially, it is used as a non-staining antioxidant in the rubber industry, a corrosion inhibitor for metals like copper and steel, and as a brightener in copper plating processes.[\[2\]](#)[\[9\]](#)[\[19\]](#)

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 2-Mercaptobenzimidazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15184556#what-is-the-structure-of-2-mercaptobenzimidazole]

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